5-(Bromomethyl)benzofuran

Physicochemical characterization LogP Drug-likeness

5-(Bromomethyl)benzofuran (CAS 188862-35-3), also known as 5-bromomethylbenzo[b]furan or 5-(bromomethyl)-1-benzofuran , is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a furan ring, with a bromomethyl substituent attached specifically at the 5-position. With a molecular formula of C₉H₇BrO and a molecular weight of approximately 211.06 g/mol, this compound is primarily valued as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research programs.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 188862-35-3
Cat. No. B1603608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)benzofuran
CAS188862-35-3
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1CBr
InChIInChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
InChIKeyJRDOVDQMUHMTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)benzofuran (CAS 188862-35-3): What Scientific Procurement Teams Need to Know About This Benzofuran Intermediate


5-(Bromomethyl)benzofuran (CAS 188862-35-3), also known as 5-bromomethylbenzo[b]furan or 5-(bromomethyl)-1-benzofuran [1], is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a furan ring, with a bromomethyl substituent attached specifically at the 5-position . With a molecular formula of C₉H₇BrO and a molecular weight of approximately 211.06 g/mol, this compound is primarily valued as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research programs . The bromomethyl group at the 5-position confers enhanced reactivity through nucleophilic substitution pathways, enabling this compound to serve as a versatile building block for constructing more complex molecular architectures .

Why 5-(Bromomethyl)benzofuran Cannot Be Replaced by Generic Benzofuran Intermediates in Critical Synthesis Programs


Substituting 5-(bromomethyl)benzofuran with generic benzofuran intermediates or alternative positional isomers introduces significant risk to synthetic reproducibility and target molecule integrity. The specific regiochemistry of the bromomethyl group at the 5-position dictates both the steric and electronic properties governing subsequent functionalization reactions [1]. Positional isomers such as 6-(bromomethyl)benzofuran (CAS 79444-77-2) and 3-(bromomethyl)benzofuran derivatives exhibit fundamentally different reactivity profiles, while halogen variants such as the 5-chloromethyl analog (CAS 37798-07-5) demonstrate substantially altered leaving-group kinetics . Furthermore, the aromatic benzofuran scaffold with an intact furan ring (5-(bromomethyl)benzofuran) versus its dihydro analog (5-(bromomethyl)-2,3-dihydrobenzofuran, CAS 196598-26-2) presents distinct physicochemical properties, including differences in LogP, topological polar surface area, and electronic conjugation, which directly impact downstream reaction outcomes and biological target engagement of derived compounds [2].

Comparative Evidence Guide: 5-(Bromomethyl)benzofuran Versus Closest Analogs and Alternatives


Physicochemical Property Differences: 5-(Bromomethyl)benzofuran vs. 5-(Bromomethyl)-2,3-dihydrobenzofuran

The aromatic 5-(bromomethyl)benzofuran exhibits a calculated LogP of 3.33, compared to the dihydro analog 5-(bromomethyl)-2,3-dihydrobenzofuran which has a calculated XLogP3 of 2.7 [1]. This 0.63-unit difference in LogP corresponds to an approximately 4.3-fold difference in theoretical octanol-water partition coefficient, which significantly influences the lipophilicity-driven properties of downstream synthesized molecules . Additionally, the topological polar surface area (TPSA) differs between these compounds, with the aromatic benzofuran having a TPSA of 13.1 Ų versus 9.2 Ų for the dihydro analog [1].

Physicochemical characterization LogP Drug-likeness ADME prediction

Reactive Handle Differentiation: 5-Bromomethyl vs. 5-Chloromethyl Benzofuran Derivatives

The bromomethyl group in 5-(bromomethyl)benzofuran provides superior leaving-group capability compared to the chloromethyl analog, as bromine is a better leaving group in SN2 nucleophilic substitution reactions than chlorine due to its lower carbon-halogen bond strength and larger atomic radius, which polarizes the C-Br bond more effectively [1]. The calculated water solubility of 5-(bromomethyl)benzofuran is 0.055 g/L at 25°C, whereas the chloromethyl analog exhibits different solubility characteristics due to the altered halogen electronegativity and molecular volume .

Nucleophilic substitution Leaving group reactivity Synthetic efficiency Reaction kinetics

Positional Isomer Distinction: 5-(Bromomethyl)benzofuran vs. 6-(Bromomethyl)benzofuran

5-(Bromomethyl)benzofuran (CAS 188862-35-3) and 6-(bromomethyl)benzofuran (CAS 79444-77-2) represent positional isomers that are not functionally interchangeable in synthetic applications [1]. The substitution position on the benzofuran scaffold (C5 versus C6) fundamentally alters the electronic distribution within the aromatic system and the spatial orientation of the reactive handle, leading to divergent outcomes in subsequent transformations. The two compounds are recognized as distinct chemical entities with independent CAS Registry Numbers, EINECS listings, and separate entry in the European Chemicals Agency (ECHA) C&L Inventory [2].

Regiochemistry Positional isomerism Structure-activity relationship Synthetic building block selection

Benzofuran Core Advantages: Scaffold-Based Differentiation from Indole Bioisosteres

At the core scaffold level, benzofuran derivatives demonstrate quantifiable differentiation from their indole bioisosteres in receptor binding studies. In a comparative study of hallucinogenic tryptamine analogs, benzofuran analogues exhibited approximately one-third to one-sixth the 5-HT₂ receptor affinity of their indole counterparts (for primary and tertiary amines, respectively), while showing only a 20-30% reduction in 5-HT₁A receptor affinity [1]. This differential receptor selectivity profile demonstrates that the benzofuran scaffold can be deliberately employed to modulate target engagement in CNS drug discovery programs.

Bioisosterism Scaffold hopping Receptor selectivity Medicinal chemistry

High-Value Application Scenarios for 5-(Bromomethyl)benzofuran Based on Quantitative Evidence


Medicinal Chemistry Programs Requiring High-LogP Benzofuran Scaffolds

Programs targeting intracellular or CNS-active drug candidates should prioritize 5-(bromomethyl)benzofuran over its dihydro analog when the downstream target requires enhanced membrane permeability. With a calculated LogP of 3.33 compared to 2.7 for the dihydro analog, the aromatic benzofuran core provides approximately 4.3-fold greater theoretical partition into lipid membranes, which is critical for achieving sufficient brain penetration or intracellular accumulation . This differentiation is particularly relevant for kinase inhibitor programs, nuclear receptor modulators, and CNS therapeutics where the benzofuran scaffold serves as a privileged core structure.

Nucleophilic Substitution-Dependent Library Synthesis with Weak Nucleophiles

Synthetic programs requiring efficient functionalization with weakly nucleophilic partners (including certain aromatic amines, hindered alcohols, or thiophenols) benefit from the superior leaving-group capability of the bromomethyl handle compared to chloromethyl alternatives. This enhanced reactivity enables higher conversion rates and cleaner reaction profiles when employing challenging nucleophiles, reducing the need for harsh forcing conditions that could compromise sensitive functional groups elsewhere in the molecule [1]. Applications include the construction of benzofuran-based fragment libraries, targeted covalent inhibitor scaffolds, and PROTAC linker conjugations.

Serotonin Receptor Ligand Development with Reduced 5-HT₂ Agonism

Based on scaffold-level receptor binding data, benzofuran-derived compounds demonstrate inherently lower 5-HT₂ receptor affinity (approximately one-third to one-sixth of indole counterparts) while retaining substantial 5-HT₁A receptor engagement (only 20-30% reduction) [2]. This scaffold-based selectivity profile makes 5-(bromomethyl)benzofuran an ideal starting material for CNS programs seeking to develop serotonin receptor ligands with reduced 5-HT₂ agonist liability, which is associated with hallucinogenic effects and cardiovascular safety concerns. Programs targeting anxiety, depression, or cognitive disorders where 5-HT₁A partial agonism is therapeutically beneficial while avoiding 5-HT₂ activation represent a specific, evidence-supported application domain.

Synthesis of Antibacterial and HIV-1 Inhibitor Lead Series

Derivatives synthesized from 5-(bromomethyl)benzofuran have demonstrated antibacterial activity and HIV-1 inhibition potential in preliminary biological evaluations . The compound serves as a key intermediate in the synthesis of more elaborate benzofuran-based structures explored for these therapeutic indications. While quantitative comparative efficacy data against specific analogs remain limited in open literature, the combination of the benzofuran core (a privileged scaffold in anti-infective drug discovery) with a reactive bromomethyl handle for modular derivatization positions this compound as a strategic building block for hit-to-lead optimization campaigns in antibacterial and antiviral research.

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